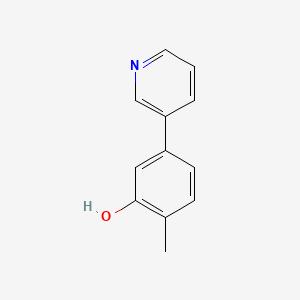

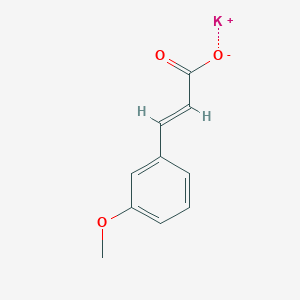

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various cyclopropanecarboxamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involved the use of aryl substituents such as phenyl and naphthalen-1yl, characterized by IR and 1H-NMR spectroscopy . Another study reported the synthesis of carboxamide derivatives related to cis-permethrin, which were synthesized from the acid chloride of permethrin acid and various arylamines . Additionally, the design and synthesis of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides as NMDA receptor antagonists were achieved through a reaction involving (R)-epichlorohydrin and phenylacetonitrile . The synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide was performed using acylation, amidogen, and hydroxymethyled reactions . Furthermore, the synthesis of substituted cyclohexenone derivatives and N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide was carried out using the Claisen-Schmidt condensation method . Lastly, a high yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established through multi-step nucleophilic substitution reaction and ester hydrolysis .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single crystal X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . The study on the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide also provided crystallographic data, indicating that the product belongs to the monoclinic system .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include nucleophilic substitution, ester hydrolysis, acylation, amidogen, and hydroxymethylation reactions. The Claisen-Schmidt condensation method was also employed to prepare some of the cyclopropane carboxamide derivatives . These reactions are crucial for introducing various functional groups and achieving the desired molecular architecture.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using techniques such as elemental analysis, IR spectroscopy, 1H-NMR spectroscopy, 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . These analyses provided insights into the compounds' purity, molecular structure, and functional groups. The antimicrobial activities of some synthesized compounds were also evaluated, indicating potential biological applications .

Case Studies

While the provided papers do not detail specific case studies, they do offer insights into the potential applications of the synthesized compounds. For instance, the larvicidal properties of cyclopropylcarboxamides were evaluated against mosquito larvae, with one compound being identified as the most active experimental compound . The antimicrobial activities of synthesized cyclohexenone derivatives were also screened, suggesting their potential use as antimicrobial agents . These examples highlight the relevance of the synthesized compounds in practical applications and the importance of their detailed study.

Scientific Research Applications

Synthesis and Larvicidal Properties

Research into carboxamide derivatives related to cis-permethrin has led to the synthesis of various compounds evaluated against mosquito larvae. These efforts aim to discover new larvicidal agents with improved safety and effectiveness profiles. Such studies underline the potential of cyclopropanecarboxamide derivatives in developing environmentally friendly pesticides (Taylor, Hall, & Vedres, 1998).

Potential Antidepressants

A series of cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants. This research highlights the therapeutic promise of these compounds, indicating their potential to serve as the basis for new treatments for depression (Bonnaud et al., 1987).

Characterization and Structural Analysis

Studies have also focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These efforts are crucial for understanding the chemical and physical properties of cyclopropanecarboxamide derivatives, contributing to the broader knowledge base necessary for their application in various fields (Özer et al., 2009).

Copper-Catalyzed Amidation and Imidation

Research into copper-catalyzed reactions of alkanes with simple amides and imides to form N-alkyl products has opened new avenues for chemical synthesis. These findings are significant for the pharmaceutical industry and the development of novel compounds (Tran et al., 2014).

Anti-inflammatory Activity

The synthesis and evaluation of ibuprofen analogs have demonstrated potent anti-inflammatory activity in animal models. This research is pivotal in the quest for more effective and safer anti-inflammatory medications (Rajasekaran, Sivakumar, & Jayakar, 1999).

Conformational Analysis

Theoretical studies on the conformational preferences of cyclopropane analogues of phenylalanine provide insights into the structure-activity relationships of these molecules. Such analyses are vital for the design of peptides and peptidomimetics with specific biological activities (Casanovas et al., 2003).

Mechanism of Action

Target of Action

Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of “N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide”.

Mode of Action

The interaction of the compound with its targets could lead to various biological activities. For instance, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .

properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(18,11-16-14(17)13-7-8-13)10-9-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMFOCQPZWONAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)

![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2524269.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B2524274.png)

![5-(4-chlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2524275.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2524279.png)

![N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide](/img/structure/B2524286.png)